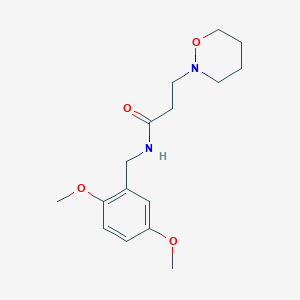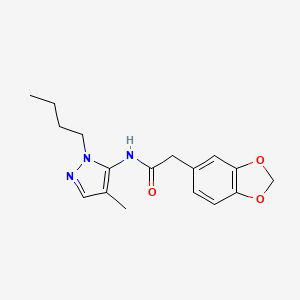
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its therapeutic effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various fields of research. However, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, including further studies on its mechanism of action and its potential as a therapeutic agent in various fields of research. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may provide further insight into its potential as a therapeutic agent. Finally, the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may improve its availability for use in lab experiments.
合成法
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 1-butyl-4-methyl-1H-pyrazole-5-carboxylic acid, followed by acetylation using acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its anti-tumor properties and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as atherosclerosis.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-butyl-4-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-7-20-17(12(2)10-18-20)19-16(21)9-13-5-6-14-15(8-13)23-11-22-14/h5-6,8,10H,3-4,7,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQTQDCBFKRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1,3-dioxo-2-propylisoindoline-5-carboxamide](/img/structure/B5902847.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
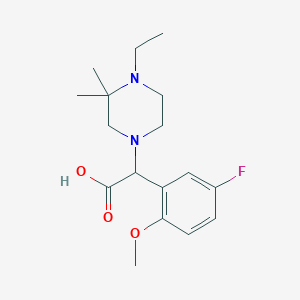
![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)
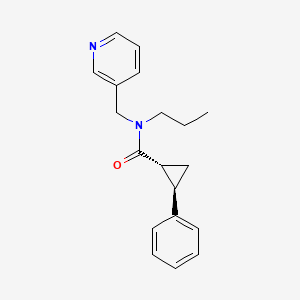
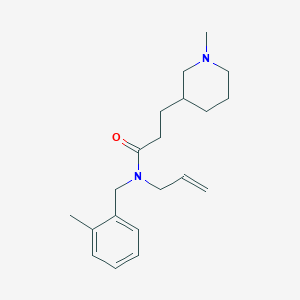
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)
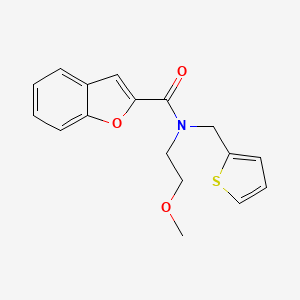
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
